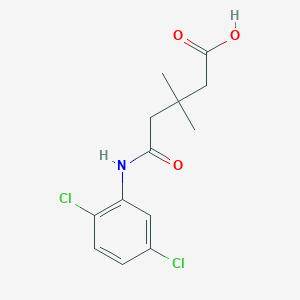
5-(2,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid: is an organic compound that features a dichloroaniline moiety attached to a dimethyl-oxopentanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid typically involves the reaction of 2,5-dichloroaniline with a suitable acylating agent. One common method is the acylation of 2,5-dichloroaniline with 3,3-dimethylglutaric anhydride under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can yield amine derivatives, which may have different biological activities.
Substitution: The dichloroaniline moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of dichloroaniline derivatives on cellular processes and enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroaniline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also affect signaling pathways by modulating receptor functions.
Comparison with Similar Compounds
Uniqueness: 5-(2,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid is unique due to its specific substitution pattern and the presence of the dimethyl-oxopentanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H15Cl2NO3 |
|---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
5-(2,5-dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C13H15Cl2NO3/c1-13(2,7-12(18)19)6-11(17)16-10-5-8(14)3-4-9(10)15/h3-5H,6-7H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
CFAYCBNPXUTFBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















